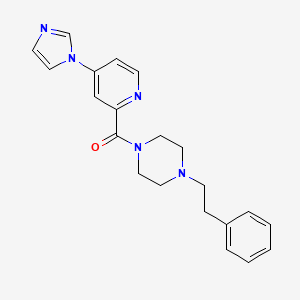
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic molecule that features both imidazole and piperazine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole and piperazine intermediates. The piperazine derivative can be prepared by reacting phenethylamine with piperazine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the imidazole and piperazine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the methanone moiety can produce alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its imidazole and piperazine moieties are known to interact with biological macromolecules, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an antimicrobial, anti-inflammatory, and anticancer agent in preclinical studies .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with receptors in the central nervous system, modulating their function . These interactions can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Piperazine derivatives: Compounds like piperazine citrate and fluphenazine contain the piperazine ring and are used as anthelmintic and antipsychotic agents, respectively.
Uniqueness
(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone is unique due to its combination of imidazole and piperazine moieties, which confer a broad range of biological activities. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
(4-imidazol-1-ylpyridin-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(20-16-19(6-8-23-20)26-11-9-22-17-26)25-14-12-24(13-15-25)10-7-18-4-2-1-3-5-18/h1-6,8-9,11,16-17H,7,10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSPAHAPWSXEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)
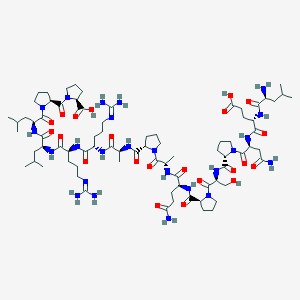
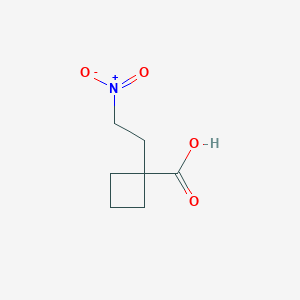
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2763621.png)
![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/new.no-structure.jpg)
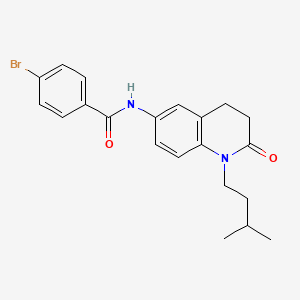
![1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2763625.png)
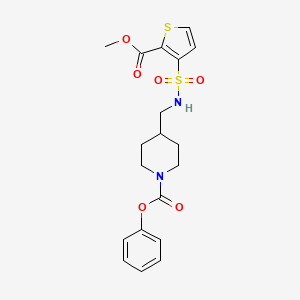
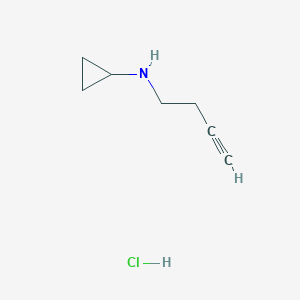
![N-(2,3-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2763629.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2763630.png)
![6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline](/img/structure/B2763634.png)
![4-{4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2763636.png)
![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)
